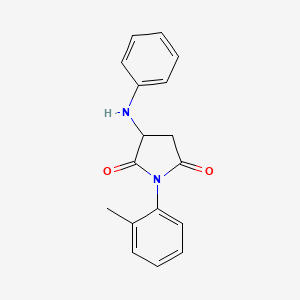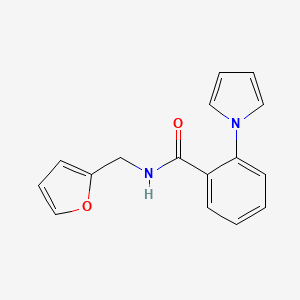
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is an organic compound that features a furan ring, a pyrrole ring, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzamide with an appropriate acylating agent under mild conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction between the benzamide derivative and a pyrrole precursor.
Attachment of the Furan Ring: The final step involves the alkylation of the benzamide-pyrrole intermediate with a furan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzamide derivatives.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and luminescence.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide
- N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)propionamide
- N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)butyramide
Uniqueness
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C16H14N2O2/c19-16(17-12-13-6-5-11-20-13)14-7-1-2-8-15(14)18-9-3-4-10-18/h1-11H,12H2,(H,17,19) |
Clé InChI |
UIKZPUUDIHOZAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


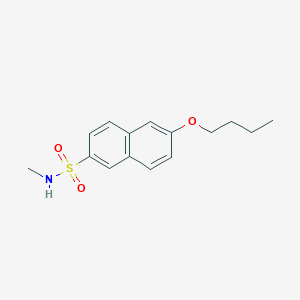
![2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108127.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide](/img/structure/B15108133.png)
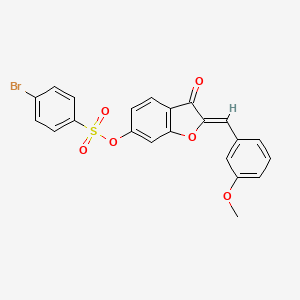
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B15108142.png)
![3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B15108157.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B15108162.png)
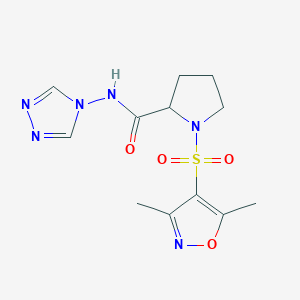
![2-(dipropylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108174.png)
![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15108179.png)
![Ethyl 1-[(4'-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1'-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B15108181.png)
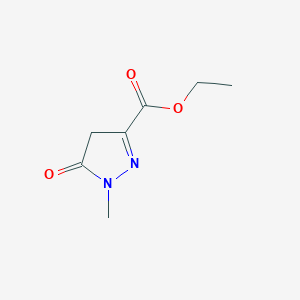
![6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B15108183.png)
